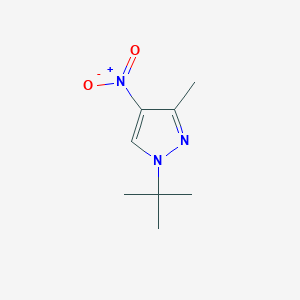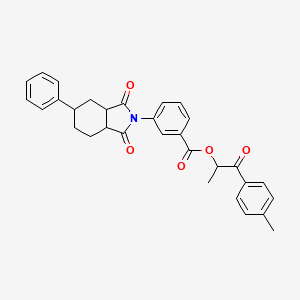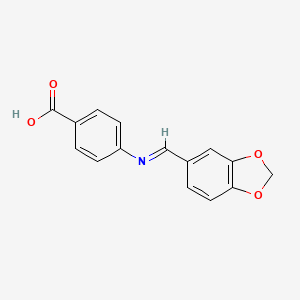![molecular formula C15H14N2O3S B12469105 2-(1,3-benzodioxol-5-yl)-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12469105.png)
2-(1,3-benzodioxol-5-yl)-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2H-1,3-benzodioxol-5-yl)-5,6-dimethyl-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-5,6-dimethyl-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one structure. This process is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and further condensation at the methyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis platforms.
化学反応の分析
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)-5,6-dimethyl-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the benzodioxole and thieno[2,3-d]pyrimidin-4-one moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used
科学的研究の応用
2-(2H-1,3-benzodioxol-5-yl)-5,6-dimethyl-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest, particularly its potential as an inhibitor of specific enzymes or pathways.
Industry: Its unique structure makes it a candidate for developing new materials with specific properties, such as pharmaceuticals or agrochemicals.
作用機序
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-5,6-dimethyl-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one involves its interaction with molecular targets and pathways within cells. One notable mechanism is its inhibition of the mitochondrial membrane potential, which is crucial for the survival of glucose-starved tumor cells . This inhibition disrupts cellular energy production, leading to cell death. Additionally, the compound may inhibit the mechanistic target of rapamycin (mTOR) pathway, further contributing to its anticancer effects.
類似化合物との比較
Similar Compounds
Amuvatinib Derivatives: Compounds like N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide share structural similarities and exhibit similar biological activities.
Benzodioxole Derivatives: Other benzodioxole derivatives have been studied for their inhibitory effects on cyclooxygenase (COX) enzymes and cytotoxicity against cancer cells.
Uniqueness
What sets 2-(2H-1,3-benzodioxol-5-yl)-5,6-dimethyl-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one apart is its combined structural features, which confer unique biological activities and potential applications. Its ability to selectively target glucose-starved tumor cells and inhibit mitochondrial function makes it a promising candidate for further research and development in cancer therapy.
特性
分子式 |
C15H14N2O3S |
|---|---|
分子量 |
302.4 g/mol |
IUPAC名 |
2-(1,3-benzodioxol-5-yl)-5,6-dimethyl-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H14N2O3S/c1-7-8(2)21-15-12(7)14(18)16-13(17-15)9-3-4-10-11(5-9)20-6-19-10/h3-5,13,17H,6H2,1-2H3,(H,16,18) |
InChIキー |
RAXQIIVGLGTHTC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC2=C1C(=O)NC(N2)C3=CC4=C(C=C3)OCO4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,3,3-trifluoro-2-{[(4-methoxyphenyl)carbonyl]amino}alaninate](/img/structure/B12469035.png)
![2-chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-5-nitrobenzamide](/img/structure/B12469048.png)
![4-methyl-3-(morpholin-4-ylsulfonyl)-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide](/img/structure/B12469050.png)
![N-[3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl]dodecanamide (non-preferred name)](/img/structure/B12469053.png)
![2-[(2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B12469062.png)

![2-[7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B12469078.png)
![ethyl 4-bromo-2-chloro-7-oxo-6-[(phenylcarbonyl)amino]-7H-naphtho[1,2,3-de]quinoline-1-carboxylate](/img/structure/B12469083.png)
![4-Chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl 1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B12469090.png)

![4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)-2-methoxy-3-nitrophenyl acetate](/img/structure/B12469098.png)


![3-Cyclohexyl-5-[(1,3-dimethylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12469117.png)
